![molecular formula C37H66O7 B068158 Gigantetroneninone CAS No. 177535-01-2](/img/structure/B68158.png)
Gigantetroneninone
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Overview
Description
Gigantetroneninone is a naturally occurring compound that belongs to the class of polyketide macrolides. It is produced by the marine bacterium Gigantochlamydiae. Gigantetroneninone has been found to exhibit potent cytotoxic activity against a range of cancer cell lines.
Scientific Research Applications
GIGANTEA in Plant Development and Stress Adaptation GIGANTEA (GI), a plant-specific nuclear protein, plays multifaceted roles in various physiological processes such as flowering time regulation, light signaling, and control of circadian rhythm. GI's involvement extends to sucrose signaling, starch accumulation, transpiration, and miRNA processing. It's also integral in plant responses to various stresses including herbicide tolerance, cold, and drought tolerance. The regulation of GI at the molecular level, particularly its abundance and functions, remains a subject of extensive research. The diverse roles of GI highlight its significance in the fine-tuning of plant development and stress adaptation (Mishra & Panigrahi, 2015).
GI's Role in Biomass Production In a Mediterranean environment, Miscanthus × giganteus, a promising biomass crop, has shown adaptability and high yield potential even under limited water availability conditions. The crop's response to water and nitrogen supply has been the focus of research, indicating its potential for sustainable biomass production in varying environmental conditions (Cosentino et al., 2007).
Photomorphogenesis and Circadian Regulation GI is crucial in seedling photomorphogenesis under specific light conditions and in the regulation of the circadian clock. Its role is distinct and independent of its circadian functions, highlighting the complexity and specificity of GI's involvement in plant growth and development (Oliverio et al., 2007).
Environmental Adaptation through GI Expression Environmental factors such as temperature and light significantly influence the expression of GI, with plants partially responding to environmental changes through modifications in GI expression. This adaptive mechanism is evident in both Arabidopsis and Medicago truncatula, underscoring GI's role in plant adaptation to varying environmental conditions (Paltiel et al., 2006).
properties
CAS RN |
177535-01-2 |
---|---|
Product Name |
Gigantetroneninone |
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(3S,5R)-3-(2-oxopropyl)-5-[5-[(2R,5S)-5-[(Z,1S,4R,5R)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]pentyl]oxolan-2-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(39)34(40)24-25-35(41)36-26-23-31(43-36)20-17-16-18-21-32-28-30(27-29(2)38)37(42)44-32/h14-15,30-36,39-41H,3-13,16-28H2,1-2H3/b15-14-/t30-,31-,32-,33-,34-,35+,36+/m1/s1 |
InChI Key |
JOJQJBPJRVKXKC-ITGCIYSMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)CCCCC[C@@H]2C[C@H](C(=O)O2)CC(=O)C)O)O)O |
SMILES |
CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
synonyms |
2,4-cis-gigantetroneninone 2,4-trans-gigantetroneninone gigantetroneninone gigantetroneninone, (trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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